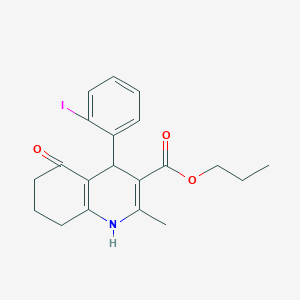

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 4-(2-Yodofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. Este compuesto particular presenta un núcleo de quinolina con varios grupos funcionales, incluido un grupo yodofenil, lo que lo convierte en un tema de interés en la química sintética y medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-(2-Yodofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la síntesis de Friedländer, que implica la condensación de derivados de anilina con compuestos carbonílicos. El grupo yodofenil se puede introducir mediante reacciones de yodación utilizando reactivos como yodo y yoduro de potasio.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo, lo que lleva a la formación de ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en alcoholes.

Sustitución: El grupo yodofenil puede participar en reacciones de sustitución nucleofílica, donde el átomo de yodo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.

Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Varios derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

El 4-(2-Yodofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder en el descubrimiento de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo yodofenil puede aumentar la afinidad de unión del compuesto a estos objetivos, lo que lleva a varios efectos biológicos. El núcleo de quinolina puede interactuar con el ADN o las proteínas, influyendo en los procesos y vías celulares.

Comparación Con Compuestos Similares

Compuestos similares

[2-(4-Yodofenil)piperidino]ciclohexanol: Otro compuesto que contiene yodofenil con posibles actividades biológicas.

1-Propil-3-(1-naftoil)indol: Un compuesto con un motivo estructural similar utilizado en estudios del receptor cannabinoide.

Singularidad

El 4-(2-Yodofenil)-2-metil-5-oxo-4,6,7,8-tetrahidro-1H-quinolina-3-carboxilato de propilo es único debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia del grupo yodofenil aumenta su potencial como compuesto líder en el descubrimiento de fármacos y otras aplicaciones.

Actividad Biológica

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a tetrahydroquinoline core and the presence of an iodine atom, suggests significant potential for biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C20H22INO3, with a molecular weight of 405.3 g/mol. The presence of the iodine atom at the 2-position of the phenyl ring enhances its reactivity and biological activity.

Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The compound's interactions can be elucidated through molecular docking studies and binding affinity assays.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Some quinoline derivatives have demonstrated significant antibacterial and antifungal properties.

- Anticancer Potential : The compound's structure suggests possible cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways.

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. Key points in SAR studies include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of halogen substituents | Enhances reactivity and potential biological effects |

| Alteration in alkyl chain length | Modifies lipophilicity and cellular uptake |

| Functional group variations | Influences binding affinity to target proteins |

Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies : A study reported that related quinoline compounds showed significant antibacterial activity against Gram-positive bacteria .

- Cancer Cell Line Studies : Research indicated that similar quinolone derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

- Inflammation Modulation : A study demonstrated that certain quinoline derivatives could inhibit pro-inflammatory cytokine production in vitro .

Propiedades

Fórmula molecular |

C20H22INO3 |

|---|---|

Peso molecular |

451.3 g/mol |

Nombre IUPAC |

propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H22INO3/c1-3-11-25-20(24)17-12(2)22-15-9-6-10-16(23)19(15)18(17)13-7-4-5-8-14(13)21/h4-5,7-8,18,22H,3,6,9-11H2,1-2H3 |

Clave InChI |

FURIOIGWTNCSDT-UHFFFAOYSA-N |

SMILES canónico |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CCC2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.